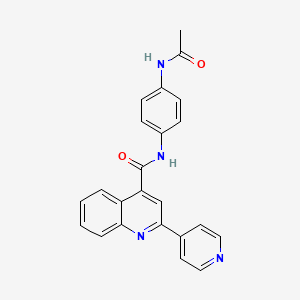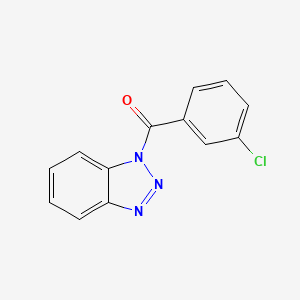![molecular formula C16H14BrNO6S B11023174 Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11023174.png)
Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C20H20BrNO7S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an isophthalate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with dimethyl isophthalate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- DIMETHYL 5-{[(4-METHYLPHENYL)SULFONYL]AMINO}ISOPHTHALATE
- DIMETHYL 5-{[(4-CHLOROPHENYL)SULFONYL]AMINO}ISOPHTHALATE
Uniqueness
DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H14BrNO6S |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
dimethyl 5-[(4-bromophenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14BrNO6S/c1-23-15(19)10-7-11(16(20)24-2)9-13(8-10)18-25(21,22)14-5-3-12(17)4-6-14/h3-9,18H,1-2H3 |
Clave InChI |
JHGWAPONRAIFDC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11023092.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide](/img/structure/B11023112.png)
![3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11023113.png)
![5-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)-3-phenylimidazolidine-2,4-dione](/img/structure/B11023125.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023132.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B11023141.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11023147.png)

![N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11023159.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11023167.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11023172.png)
![1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B11023178.png)
![5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11023186.png)
